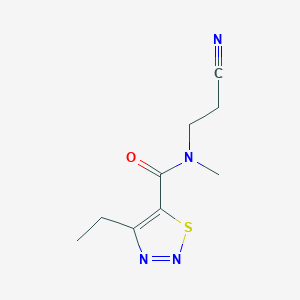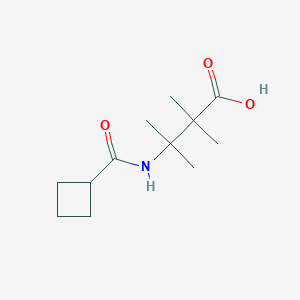![molecular formula C20H23N5OS B14897158 1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea](/img/structure/B14897158.png)
1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1''-cyclopentane]-2-yl)amino]thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1’'-cyclopentane]-2-yl)amino]thiourea is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique spiro structure, which includes a quinazoline moiety fused with a cyclopentane ring
Métodos De Preparación
The synthesis of 1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1’‘-cyclopentane]-2-yl)amino]thiourea typically involves multiple steps. One common synthetic route starts with the reaction of 4-amino-3-ethoxycarbonyl-1,2-dihydrospiro(naphthalene-2,1’-cyclohexane) with allylisothiocyanate. This reaction forms an intermediate thiourea, which then cyclizes in the presence of a base to yield the desired spiro compound . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1’'-cyclopentane]-2-yl)amino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the ketone group to an alcohol.
Substitution: The allyl group in the compound can undergo nucleophilic substitution reactions, where nucleophiles like halides or amines replace the allyl group.
Condensation: The thiourea group can participate in condensation reactions with aldehydes or ketones to form imines or thioamides.
Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as acids or bases. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1’'-cyclopentane]-2-yl)amino]thiourea has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antineoplastic and antimonoamineoxidase properties. It has been studied for its potential use in cancer therapy and as a treatment for neurological disorders.
Medicine: Due to its biological activity, it is being explored as a potential drug candidate for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts for industrial processes.
Mecanismo De Acción
The mechanism of action of 1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1’'-cyclopentane]-2-yl)amino]thiourea involves its interaction with specific molecular targets and pathways. For example, its antineoplastic activity is believed to be due to its ability to inhibit the activity of certain enzymes involved in cell proliferation . The compound may also interact with monoamine oxidase enzymes, leading to its potential use in treating neurological disorders.
Comparación Con Compuestos Similares
1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1’'-cyclopentane]-2-yl)amino]thiourea can be compared with other similar compounds, such as:
3-Allyl-4-oxo-2-thioxo-1,2,3,4,5,6-hexahydrospiro(benzo[h]quinazoline-5,1’-cyclohexane): This compound shares a similar spiro structure and exhibits comparable biological activities.
1-Allyl-4-oxo-6-(3,4,5-trimethoxyphenyl)-1,4-dihydropyrimidine-5-carbonitrile: Another compound with an allyl group and a heterocyclic core, used in anticancer research.
The uniqueness of 1-Allyl-3-[(4-ketospiro[1,6-dihydrobenzo[h]quinazoline-5,1’'-cyclopentane]-2-yl)amino]thiourea lies in its specific combination of functional groups and its diverse range of applications in scientific research.
Propiedades
Fórmula molecular |
C20H23N5OS |
|---|---|
Peso molecular |
381.5 g/mol |
Nombre IUPAC |
1-[(4-oxospiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclopentane]-2-yl)amino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C20H23N5OS/c1-2-11-21-19(27)25-24-18-22-16-14-8-4-3-7-13(14)12-20(9-5-6-10-20)15(16)17(26)23-18/h2-4,7-8H,1,5-6,9-12H2,(H2,21,25,27)(H2,22,23,24,26) |
Clave InChI |
RNEWXADXYFIRSO-UHFFFAOYSA-N |
SMILES canónico |
C=CCNC(=S)NNC1=NC2=C(C(=O)N1)C3(CCCC3)CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((Difluoromethyl)thio)-3-methylbenzo[d]thiazol-3-ium trifluoromethanesulfonate](/img/structure/B14897075.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-ethyl-N-(2-methylprop-2-en-1-yl)acetamide](/img/structure/B14897077.png)

![(R)-Hexahydroimidazo[1,5-a]pyrazin-3(2H)-one](/img/structure/B14897091.png)




![n-(3-(Benzo[d]thiazol-2-ylamino)propyl)methanesulfonamide](/img/structure/B14897128.png)
![2-(Methylthio)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(4aH)-one](/img/structure/B14897131.png)



